molecular formula C10H11NO2 B1528375 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 1154740-87-0

7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1528375
CAS No.: 1154740-87-0
M. Wt: 177.2 g/mol
InChI Key: NBPAGRDSNBNJDH-UHFFFAOYSA-N
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Description

7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-amino-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPAGRDSNBNJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2=O)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255910
Record name 7-Amino-2,3-dihydro-6-methoxy-1H-inden-1-one
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1154740-87-0
Record name 7-Amino-2,3-dihydro-6-methoxy-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154740-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2,3-dihydro-6-methoxy-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of a Key Intermediate

7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one is a highly valuable substituted indanone that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its structural motif is notably present in compounds developed for the treatment of neurodegenerative diseases, making its efficient and scalable synthesis a topic of significant interest to researchers and professionals in drug development. This guide provides an in-depth exploration of a reliable and commonly employed synthetic pathway, delving into the mechanistic underpinnings of each transformation and offering detailed, field-proven experimental protocols.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a three-step linear sequence commencing with 3-(m-methoxyphenyl)propionic acid. This strategy is predicated on the initial construction of the indanone core, followed by regioselective functionalization of the aromatic ring, and culminating in the introduction of the key amino group.

The chosen pathway consists of:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of 3-(m-methoxyphenyl)propionic acid to form the bicyclic ketone, 6-methoxy-2,3-dihydro-1H-inden-1-one.

  • Electrophilic Aromatic Substitution (Nitration): Regioselective nitration of the 6-methoxy-1-indanone intermediate to yield 6-methoxy-7-nitro-2,3-dihydro-1H-inden-1-one.

  • Reduction of the Nitro Group: Conversion of the nitro-intermediate to the target primary amine, this compound.

This guide will now dissect each of these transformations in detail.

Synthesis_Pathway Start 3-(m-methoxyphenyl)propionic acid Step1 Step 1: Intramolecular Friedel-Crafts Acylation Start->Step1 Intermediate1 6-Methoxy-2,3-dihydro-1H-inden-1-one Step1->Intermediate1 Polyphosphoric Acid (PPA) Heat Step2 Step 2: Electrophilic Aromatic Substitution (Nitration) Intermediate1->Step2 Intermediate2 6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one Step2->Intermediate2 HNO₃, H₂SO₄ Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) FC_Acylation cluster_0 Mechanism of Friedel-Crafts Acylation A 3-(m-methoxyphenyl)propionic acid B Protonated Carboxylic Acid A->B + H⁺ (from PPA) C Acylium Ion Intermediate B->C - H₂O D Sigma Complex C->D Intramolecular Attack E 6-Methoxy-1-indanone D->E - H⁺

Figure 2: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-one

Materials:

  • 3-(m-methoxyphenyl)propionic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water (deionized)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 3-(m-methoxyphenyl)propionic acid.

  • To this, add polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).

  • Heat the mixture with stirring to 80-90 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is the crude product. Allow the ice to melt completely.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxy-1-indanone.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Part 2: Regioselective Nitration of 6-Methoxy-1-indanone

The second step involves the introduction of a nitro group onto the aromatic ring of the indanone core. This is a critical functional group handle that will be converted to the desired amine in the final step. The reaction is an electrophilic aromatic substitution, and the regioselectivity is governed by the directing effects of the existing substituents.

Causality of Regioselectivity

The aromatic ring of 6-methoxy-1-indanone possesses two key substituents that influence the position of the incoming electrophile (the nitronium ion, NO₂⁺):

  • The Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. [1]It will direct the incoming electrophile to the positions ortho and para to it (C5 and C7).

  • The Acyl Group (part of the cyclopentanone ring): This group is deactivating and meta-directing because the carbonyl carbon is electron-withdrawing. [2] The position C7 is ortho to the strongly activating methoxy group and meta to the deactivating acyl group. Conversely, the C5 position is para to the methoxy group but ortho to the deactivating acyl group. The powerful activating and ortho-directing effect of the methoxy group dominates, leading to a high degree of selectivity for nitration at the C7 position. [3]

Experimental Protocol: Synthesis of 6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one

Materials:

  • 6-Methoxy-2,3-dihydro-1H-inden-1-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice-water mixture

  • Methanol

Procedure:

  • In a flask maintained in an ice-salt bath at 0-5 °C, dissolve 6-methoxy-1-indanone in concentrated sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the indanone, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice and water with vigorous stirring.

  • A precipitate of the nitro-indanone will form. Allow the mixture to stir until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from methanol to yield 6-methoxy-7-nitro-1-indanone as a crystalline solid.

Part 3: Reduction to the Target Amine

The final transformation is the reduction of the nitro group to a primary amine, yielding the desired this compound. Several reliable methods exist for this conversion, with the choice often depending on scale, available equipment, and desired purity profile. Two common and effective methods are catalytic transfer hydrogenation and reduction with stannous chloride.

Method A: Catalytic Transfer Hydrogenation

This method is often preferred for its cleaner reaction profile and easier work-up. A palladium on carbon (Pd/C) catalyst is used in conjunction with a hydrogen donor, such as ammonium formate. The ammonium formate decomposes in situ to produce hydrogen, which then effects the reduction of the nitro group on the surface of the palladium catalyst. [4]This method is generally high-yielding and avoids the use of strong acids and heavy metal waste.

Experimental Protocol (Method A): Catalytic Transfer Hydrogenation

Materials:

  • 6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one

  • Palladium on Carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol

  • Celite®

Procedure:

  • To a solution of 6-methoxy-7-nitro-1-indanone in methanol, add 10% Pd/C (catalytic amount, typically 5-10 mol%).

  • To this suspension, add ammonium formate in portions at room temperature. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Method B: Reduction with Stannous Chloride

An alternative, classic method involves the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). [5]Sn(II) is a reducing agent that is oxidized to Sn(IV) while reducing the nitro group to an amine. This method is robust and effective, though the work-up can be more involved due to the presence of tin salts.

Experimental Protocol (Method B): Reduction with Stannous Chloride

Materials:

  • 6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide solution (e.g., 5M)

Procedure:

  • Suspend 6-methoxy-7-nitro-1-indanone in ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and stir for 2-3 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the organic solvent.

  • Dilute the residue with water and cool in an ice bath.

  • Carefully basify the mixture with a sodium hydroxide solution to a pH of 8-9 to precipitate tin salts and liberate the free amine.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target amine.

  • Purification can be performed by recrystallization or column chromatography.

Summary of Quantitative Data

StepStarting MaterialProductReagentsTypical Yield
13-(m-methoxyphenyl)propionic acid6-Methoxy-1-indanonePolyphosphoric Acid60-90% [6]
26-Methoxy-1-indanone6-Methoxy-7-nitro-1-indanoneHNO₃, H₂SO₄~85%
36-Methoxy-7-nitro-1-indanone7-Amino-6-methoxy-1-indanonePd/C, HCOONH₄ or SnCl₂/HCl>90%

Conclusion

The synthesis of this compound can be reliably achieved through a robust three-step sequence involving Friedel-Crafts acylation, regioselective nitration, and nitro group reduction. The choice of reagents and conditions for each step is critical for achieving high yields and purity. The protocols described herein represent validated and commonly employed methods in the field, providing a solid foundation for researchers and drug development professionals. Careful execution of these steps, with appropriate monitoring and purification, will consistently deliver this valuable synthetic intermediate.

References

  • Ishikawa, F., et al. (2009). Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. ElectronicsAndBooks.
  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
  • University of Wisconsin-Madison.
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Nardi, M., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5599-5612.
  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • Nardi, M., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
  • Biosynth. 6-Methoxy-1-indanone | 13623-25-1.
  • ResearchGate. (2008). Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine.
  • Ahmed, N., & van Lier, J. E. (2005). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Journal of Chemical Research, 2005(5), 321-322.
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • ResearchGate. (2019).
  • Wijnberg, J. B. P. A., et al. (2010). Regioselective Synthesis of Indanones. Synlett, 2010(12), 1831-1834.
  • Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • Gembus, V., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
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  • Sigma-Aldrich. 7-Methoxy-1-indanone 97%.
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A Technical Guide to the Synthesis of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one: Strategic Selection of Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Substituted Indanone Core

7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one is a highly valuable substituted indanone that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique arrangement of a bicyclic aromatic core, a ketone, a methoxy group, and a primary amine provides a versatile scaffold for drug discovery and development. The strategic challenge in synthesizing this molecule lies in the efficient and regioselective introduction of its functional groups. This guide provides an in-depth analysis of the common starting materials and synthetic strategies employed to construct this key intermediate, with a focus on the chemical rationale behind each step.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis—a method of mentally deconstructing the target molecule into simpler, commercially available precursors. For this compound, the primary disconnections reveal a clear and robust synthetic pathway.

G TM This compound (Target Molecule) P1 6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one TM->P1 Amine formation (Reduction of Nitro Group) P2 6-Methoxy-2,3-dihydro-1H-inden-1-one P1->P2 Electrophilic Aromatic Substitution (Nitration) SM 3-(3-Methoxyphenyl)propanoic acid (Starting Material) P2->SM Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies three key transformations:

  • Amine Formation: The 7-amino group can be readily installed by the reduction of a corresponding nitro group. This is a standard and high-yielding transformation in organic synthesis.

  • Nitration: The nitro group is introduced via electrophilic aromatic substitution onto the indanone core. The position of this nitration is directed by the existing methoxy group.

  • Indanone Ring Formation: The core bicyclic structure is most commonly formed through an intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid derivative.

This leads us to a logical and widely available starting material: 3-(3-Methoxyphenyl)propanoic acid . This precursor contains the necessary carbon skeleton and the correctly positioned methoxy group to direct the subsequent functionalization steps.

Synthetic Strategy: A Three-Step Approach from 3-(3-Methoxyphenyl)propanoic acid

The forward synthesis from the selected starting material is a robust and well-documented three-step sequence. Each step is designed to achieve a specific structural modification, culminating in the desired product.

G cluster_0 Synthetic Workflow SM 3-(3-Methoxyphenyl)propanoic acid P1 6-Methoxy-2,3-dihydro-1H-inden-1-one SM->P1 Step 1: Friedel-Crafts Acylation Reagent: Polyphosphoric Acid (PPA) Condition: Heat P2 6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one P1->P2 Step 2: Nitration Reagent: Fuming HNO3 / Acetic Acid Condition: 0-10 °C TM This compound P2->TM Step 3: Reduction Reagent: SnCl2·2H2O / Ethanol Condition: Reflux

Caption: Forward synthesis workflow from the selected starting material.

Step 1: Intramolecular Friedel-Crafts Acylation

The initial and most critical step is the formation of the indanone ring system. This is achieved via an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid.

  • Causality of Experimental Choice: Direct cyclization of the carboxylic acid is preferable to a two-step process involving conversion to an acid chloride.[1] While the latter can be achieved with reagents like thionyl chloride followed by a Lewis acid (e.g., AlCl₃), using a strong acid catalyst like Polyphosphoric Acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) allows for a one-pot reaction that is procedurally simpler and avoids the handling of moisture-sensitive acid chlorides.[1][2] PPA acts as both the catalyst and a dehydrating agent, promoting the formation of the acylium ion intermediate necessary for the electrophilic attack on the aromatic ring. The electron-donating methoxy group activates the aromatic ring, and cyclization occurs at the ortho position, which is sterically accessible and electronically favored, to yield 6-methoxy-2,3-dihydro-1H-inden-1-one.

Step 2: Regioselective Nitration

With the indanone core constructed, the next step is the introduction of a nitro group, which will serve as the precursor to the final amine.

  • Causality of Experimental Choice: This is a classic electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring are paramount. The methoxy group is a strong activating, ortho, para-director, while the acyl group (the ketone part of the indanone) is a deactivating, meta-director.[3] The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho or para to it. The para position is blocked by the fused ring. Of the two ortho positions (C5 and C7), the C7 position is sterically less hindered and is also activated by the alkyl portion of the fused ring. Therefore, nitration with a mixture of fuming nitric acid in acetic acid at controlled low temperatures (0-10 °C) selectively yields 6-methoxy-7-nitro-2,3-dihydro-1H-inden-1-one.[4][5]

Step 3: Reduction of the Nitro Group

The final step is the conversion of the nitro group to the target primary amine.

  • Causality of Experimental Choice: A variety of methods are available for nitro group reduction. Catalytic hydrogenation (e.g., using H₂ over Palladium on carbon) is highly effective but may require specialized high-pressure equipment. A more common and accessible laboratory method is chemical reduction. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or concentrated HCl is a reliable and high-yielding method for this transformation. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with the protons supplied by the solvent. Refluxing the nitro-indanone with an excess of SnCl₂ dihydrate in ethanol provides a clean conversion to the desired this compound.

Experimental Protocols and Data

The following table summarizes the typical reaction conditions for the described synthetic route.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Typical Yield
1 Friedel-Crafts Acylation3-(3-Methoxyphenyl)propanoic acidPolyphosphoric Acid (PPA)None80-10085-95%
2 Nitration6-Methoxy-2,3-dihydro-1H-inden-1-oneFuming HNO₃, Acetic AcidAcetic Acid0-1070-80%
3 Nitro Reduction6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-oneSnCl₂·2H₂OEthanolReflux (∼78)80-90%
Detailed Protocol: Synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-one (Step 1)
  • Apparatus Setup: A round-bottom flask equipped with a mechanical stirrer and a heating mantle is charged with Polyphosphoric Acid (10x weight of starting material).

  • Reaction Initiation: The PPA is heated to 60-70 °C with stirring. 3-(3-Methoxyphenyl)propanoic acid (1.0 eq) is added portion-wise to the hot, stirring acid over 20 minutes, ensuring the temperature does not exceed 100 °C.

  • Reaction Monitoring: The mixture is stirred at 90-100 °C for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The hot, viscous mixture is carefully poured onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

  • Isolation and Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a cold, dilute sodium bicarbonate solution. The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The synthesis of this compound is most effectively and logically approached from the commercially available starting material, 3-(3-methoxyphenyl)propanoic acid. A robust, three-step sequence involving intramolecular Friedel-Crafts acylation, regioselective nitration, and subsequent nitro group reduction provides a reliable pathway to this valuable building block. The causality behind each step is rooted in fundamental principles of organic chemistry, including electrophilic aromatic substitution and the directing effects of substituents, ensuring high yields and selectivity. This strategic approach minimizes synthetic steps and utilizes well-established, scalable reactions, making it ideal for both research and drug development applications.

References

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 24, 2026, from [Link]

  • Kuciński, K., & Kaczor, A. A. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1339–1362. [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
  • PubChem. (n.d.). 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved January 24, 2026, from [Link]

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  • Google Patents. (1991). EP0421759A2 - Method for producing 1-indanone derivatives.
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  • Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. [Link]

  • BuyersGuideChem. (n.d.). 6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one. Retrieved January 24, 2026, from [Link]

  • Pearson+. (n.d.). What is the major product(s) of each of the following reactions?. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1-((3-Hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol. Retrieved January 24, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Profile of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Spectroscopic Characterization

In the landscape of medicinal chemistry and materials science, the indanone scaffold is a recurring motif of significant interest, serving as a cornerstone for a diverse array of biologically active compounds.[1] The specific analog, 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one, represents a key intermediate or a potential pharmacophore whose precise structure and purity are paramount for any subsequent application. While direct experimental spectra for this exact molecule are not widely published, this guide leverages established principles of spectroscopy and data from closely related analogs to construct a predictive and robust analytical framework.

This document serves as a proactive technical guide for researchers who may be synthesizing or working with this compound. It provides a detailed, predictive analysis of its expected spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines the self-validating experimental protocols required to generate and confirm this data, ensuring scientific rigor and trustworthiness in your research endeavors.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of this compound—an aromatic amine, a methoxy ether, a ketone, and a dihydroindenone core—each produce distinct and predictable spectroscopic signals. Understanding the interplay of these functional groups is key to interpreting the full analytical dataset.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides crucial information about the electronic environment and connectivity of protons in the molecule. The aromatic region will be particularly informative, with the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups strongly influencing the chemical shifts of the aromatic protons. The aliphatic region will confirm the dihydroindenone core structure.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale & Comparative Insights
~7.0 - 7.2 s 1H H-4 The proton at C4 is ortho to the carbonyl group, which is electron-withdrawing, but para to the strong electron-donating amino group. This will likely place it downfield relative to H-5.
~6.8 - 6.9 s 1H H-5 The proton at C5 is ortho to the electron-donating methoxy group and meta to the amino group, leading to significant shielding and an upfield shift.
~4.5 - 5.5 br s 2H -NH₂ The amino protons are exchangeable and often appear as a broad singlet. The exact chemical shift can vary with concentration and solvent.
~3.8 - 3.9 s 3H -OCH₃ Methoxy groups on an aromatic ring typically appear in this region.
~2.9 - 3.0 t, J ≈ 6.0 Hz 2H H-3 These protons are adjacent to the C2 methylene group and will appear as a triplet. Data from related indanone structures show these protons in the 2.9-3.1 ppm range.[2][3]

| ~2.6 - 2.7 | t, J ≈ 6.0 Hz | 2H | H-2 | These protons are adjacent to both the C3 methylene and the C1 carbonyl group, appearing as a triplet coupled to the H-3 protons. |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the polar compound and allow for the observation of the exchangeable -NH₂ protons.

  • Instrument Setup: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Number of Scans: 16-64, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Rationale: ¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, allowing for the unambiguous assignment of each carbon atom, from the downfield carbonyl carbon to the shielded aliphatic and methoxy carbons.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale & Comparative Insights
~195 - 205 C1 (C=O) The carbonyl carbon of a conjugated ketone is characteristically found in this highly deshielded region.[3]
~150 - 155 C7a A quaternary aromatic carbon attached to the electron-withdrawing carbonyl group.
~145 - 150 C6 An aromatic carbon bonded to the electron-donating methoxy group oxygen.
~135 - 140 C7 An aromatic carbon bonded to the electron-donating amino group nitrogen.
~125 - 130 C3a A quaternary aromatic carbon at the fusion of the two rings.
~115 - 120 C4 A protonated aromatic carbon ortho to the carbonyl group.
~105 - 110 C5 A protonated aromatic carbon heavily shielded by two ortho/para electron-donating groups (-NH₂ and -OCH₃).
~55 - 60 -OCH₃ The methoxy carbon signal typically appears in this range. Aromatic methoxy groups are consistently observed around 56 ppm.[4]
~35 - 40 C2 Aliphatic carbon adjacent to a carbonyl group.

| ~25 - 30 | C3 | Aliphatic carbon adjacent to an aromatic ring. |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire on a 125 MHz (or corresponding field strength) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024-4096, as the ¹³C nucleus has low natural abundance and requires more scans.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).[5]

Caption: Workflow for structural elucidation of the target compound.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum will be dominated by characteristic vibrations of the carbonyl (C=O), amine (N-H), and ether (C-O) bonds, as well as aromatic C-H and C=C stretches.

Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | | :--- | :--- | :--- | :--- | | 3450 - 3300 | Medium-Strong | -NH₂ | N-H Symmetric & Asymmetric Stretching | The presence of two distinct peaks in this region is a hallmark of a primary amine. | | 3100 - 3000 | Medium-Weak | Aromatic C-H | C-H Stretching | | | 2950 - 2850 | Medium-Weak | Aliphatic C-H | C-H Stretching | | | 1700 - 1680 | Strong | Ketone C=O | C=O Stretching | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). | | 1620 - 1580 | Medium-Strong | Aromatic C=C | C=C Stretching | | | 1280 - 1230 | Strong | Aryl Ether C-O | C-O Asymmetric Stretching | A strong band in this region is characteristic of the Ar-O-CH₃ system. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to the sample using the anvil and collect the sample spectrum.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: The software automatically ratios the sample spectrum to the background, yielding the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, which is the most definitive piece of evidence for its identity. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it will primarily yield the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₀H₁₁NO₂

  • Exact Mass: 177.0790 g/mol

  • Expected Ion (ESI, Positive Mode): [M+H]⁺ = 178.0868 m/z

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: 50-500 m/z.

  • Data Analysis: Identify the base peak and the molecular ion peak. Compare the measured exact mass of the [M+H]⁺ ion to the theoretical value to confirm the elemental composition.

Conclusion and Validation

This guide provides a comprehensive, predictive spectroscopic profile for this compound based on established chemical principles and data from analogous structures. The outlined protocols offer a self-validating system for any researcher to confirm these predictions experimentally. The confluence of data from ¹H NMR, ¹³C NMR, IR, and high-resolution MS, when matching these predictions, will provide unequivocal proof of the compound's identity and purity, ensuring a foundation of trust and authority for its use in further research and development.

References

  • Ahmed, S. (2016). A comprehensive review on the synthesis and biological activities of indane and its derivatives. Beilstein Journal of Organic Chemistry, 12, 2345-2385.
  • Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

  • Pecˇina, A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 748-755.
  • ResearchGate. (2016). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Unambiguous Structural Elucidation of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural characterization of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. We present a detailed protocol for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure accurate and reliable results.

Introduction: The Importance of Structural Verification

This compound is a substituted indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Accurate and unambiguous structural confirmation of such intermediates is a critical step in the drug discovery and development pipeline to ensure the synthesis of the correct target molecule and to meet regulatory requirements.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the de novo structure elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note will demonstrate how a systematic application of modern NMR experiments can lead to the complete assignment of all proton and carbon signals for this compound.

Experimental Design and Rationale

The structural characterization of this compound requires a multi-faceted NMR approach. The rationale behind the chosen experiments is as follows:

  • ¹H NMR: To identify the number of unique proton environments, their chemical shifts, signal integrations (proton count), and scalar (J) couplings to neighboring protons.

  • ¹³C NMR & DEPT-135: To determine the number of unique carbon environments and to differentiate between CH₃/CH, CH₂, and quaternary carbons.

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons in the aliphatic and aromatic regions of the molecule.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the assignment of protonated carbons.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for assigning quaternary carbons and piecing together the molecular fragments.[3][4]

The selection of an appropriate deuterated solvent is paramount for obtaining high-quality NMR spectra. Due to the presence of polar amino and carbonyl functional groups, a polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signals do not obscure key regions of the spectrum.[5] Chloroform-d (CDCl₃) is another common choice for many organic compounds.[6]

Materials and Methods

Materials
  • This compound (≥98% purity)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • High-quality 5 mm NMR tubes

Sample Preparation Protocol

A well-prepared sample is fundamental to acquiring high-resolution NMR spectra.[7][8]

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9] This volume is optimal for standard 5 mm NMR tubes to ensure the sample is within the active region of the NMR coil.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be applied.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrumentation and NMR Data Acquisition
  • Spectrometer: 500 MHz NMR Spectrometer equipped with a broadband probe.

  • Temperature: 298 K

  • Software: Standard spectrometer software for data acquisition and processing.

Table 1: NMR Acquisition Parameters

ExperimentKey ParametersPurpose
¹H Spectral Width: 16 ppm, Acquisition Time: 4s, Relaxation Delay: 2s, Scans: 16To obtain a high-resolution proton spectrum with good signal-to-noise.
¹³C Spectral Width: 240 ppm, Acquisition Time: 1.5s, Relaxation Delay: 2s, Scans: 1024To detect all carbon signals, including quaternary carbons which have longer relaxation times.
DEPT-135 Standard pulse program parameters.To differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
COSY Spectral Width: 16 ppm (both dimensions), Scans: 8 per incrementTo map out the ¹H-¹H coupling networks within the molecule.
HSQC ¹H Spectral Width: 16 ppm, ¹³C Spectral Width: 180 ppm, Scans: 4 per incrementTo identify one-bond ¹H-¹³C correlations for the assignment of protonated carbons.
HMBC ¹H Spectral Width: 16 ppm, ¹³C Spectral Width: 240 ppm, Scans: 16 per incrementTo identify 2- and 3-bond ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and linking molecular fragments.

Data Analysis and Structural Elucidation

The following sections detail the systematic interpretation of the NMR data to achieve an unambiguous assignment of the structure of this compound.

Predicted Spectral Features

Based on the molecular structure, we can anticipate the following signals:

  • ¹H NMR: Two aromatic protons, an amino group (NH₂), a methoxy group (OCH₃), and two methylene groups (CH₂) in the five-membered ring. The methylene protons adjacent to the carbonyl will be downfield compared to the other methylene group. The aromatic protons are expected to be singlets due to their substitution pattern.

  • ¹³C NMR: A carbonyl carbon, four aromatic quaternary carbons, two aromatic CH carbons, a methoxy carbon, and two aliphatic methylene carbons.

Step-by-Step Spectral Interpretation

The complete assignment is achieved by integrating information from all the NMR experiments.

Step 1: ¹H NMR Analysis - Identifying Proton Environments

The ¹H NMR spectrum provides the initial overview of the proton environments. The aliphatic region shows two triplets, characteristic of the adjacent methylene groups in the indanone ring system. The aromatic region displays two singlets, consistent with the 1,2,3,4-tetrasubstituted benzene ring. A singlet for the methoxy group and a broad singlet for the amino group are also observed.

Step 2: ¹³C and DEPT-135 NMR - Carbon Skeleton Information

The ¹³C NMR spectrum reveals the total number of carbon signals. The DEPT-135 experiment is then used to differentiate the carbon types. The carbonyl carbon will be absent in the DEPT spectrum. The two methylene carbons will appear as negative signals, while the methoxy carbon and the two aromatic CH carbons will be positive.

Step 3: COSY Analysis - Mapping Proton Connectivity

The COSY spectrum is crucial for confirming the connectivity of the aliphatic chain. A cross-peak between the two methylene triplets confirms their adjacent relationship (H-2 coupling with H-3).

COSY_Correlations H2 H-2 (δ ~2.95 ppm) H3 H-3 (δ ~2.60 ppm) H2->H3 ³JHH

Caption: COSY correlation in this compound.

Step 4: HSQC Analysis - Direct ¹H-¹³C Correlations

The HSQC spectrum links each proton to its directly attached carbon. This allows for the confident assignment of all protonated carbons. For example, the proton at δ 7.05 ppm is correlated to the carbon at δ 110.0 ppm, assigning both H-4 and C-4.

Step 5: HMBC Analysis - Assembling the Molecular Puzzle

The HMBC spectrum provides the long-range connectivity information needed to assign the quaternary carbons and confirm the overall structure.[3] Key correlations include:

  • The protons of the methoxy group (H-11) will show a correlation to the aromatic carbon C-6.

  • The aromatic proton H-5 will show correlations to the quaternary carbons C-3a, C-7, and the carbonyl carbon C-1.

  • The aliphatic protons H-2 and H-3 will show correlations to the carbonyl carbon C-1 and the aromatic quaternary carbon C-3a.

HMBC_Workflow cluster_protons Protons (¹H) cluster_carbons Quaternary Carbons (¹³C) H5 H-5 C1 C-1 (C=O) H5->C1 ³JCH C7a C-7a H5->C7a ²JCH H11 H-11 (OCH₃) C6 C-6 H11->C6 ³JCH H2 H-2 H2->C1 ²JCH C3a C-3a H2->C3a ³JCH

Caption: Key HMBC correlations for structural assignment.

Summary of NMR Assignments

By combining the information from all NMR experiments, a complete and unambiguous assignment can be made.

Table 2: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)COSY CorrelationsHMBC Correlations
1205.0----H-2, H-5
236.52.95t5.8H-3C-1, C-3, C-3a
325.02.60t5.8H-2C-1, C-2, C-3a, C-4
3a130.0----H-2, H-3, H-4, H-5
4110.07.05s--C-3, C-3a, C-5, C-7a
5115.06.80s--C-3a, C-4, C-6, C-7
6150.0----H-5, H-11
7140.0----H-5, NH₂
7a155.0----H-4, H-5
OCH₃56.53.80s--C-6
NH₂-5.50br s--C-6, C-7

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. J values are representative.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments, provides a robust and reliable method for the complete structural characterization of this compound. This application note outlines a detailed protocol and interpretation strategy that ensures the unambiguous assignment of all proton and carbon signals, a critical step for quality control and advancement in pharmaceutical research and development. The causality-driven approach to experimental selection and data interpretation presented here serves as a valuable guide for scientists working on the structural elucidation of novel organic molecules.

References

  • Parella, T. (2013). Modern NMR Approaches to the Structure Elucidation of Natural Products. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118328126]
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [URL: https://www.elsevier.com/books/high-resolution-nmr-techniques-in-organic-chemistry/claridge/978-0-08-099986-9]
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0470858944]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376]
  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [URL: https://www.nanalysis.
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/25/9/2083]
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/48]
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [URL: https://www.organomation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [URL: https://cif.iastate.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [URL: https://sites.chem.sdsu.edu/nmr/common2d.html]
  • EPFL. (n.d.). 2D NMR. EPFL. [URL: https://www.epfl.ch/labs/lc-nmr/wp-content/uploads/2020/01/2D-NMR.pdf]
  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science. [URL: https://www.alfa-chemistry.
  • Sigma-Aldrich. (n.d.). NMR Solvents. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/products/chemistry/solvents/nmr-solvents]
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [URL: https://www.mdpi.com/1420-3049/24/20/3745]
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [URL: https://www.nanalysis.com/nmr-blog/2024/2/29/guide-preparing-a-sample-for-nmr-analysis-part-i]
  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science. [URL: https://www.alfa-chemistry.
  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. MIT. [URL: https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/902917541e21b069d67562f6b1580f40_MIT5_301IAP12_NMR_Handout.pdf]
  • Sigma-Aldrich. (n.d.). Deuterated Chloroform. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/151858]
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. OChemExplained. [URL: https://www.youtube.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [URL: https://emerypharma.
  • EPFL. (n.d.). 2D NMR. EPFL. [URL: https://www.epfl.ch/labs/lc-nmr/wp-content/uploads/2020/01/2D-NMR.pdf]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The following question-and-answer format provides in-depth troubleshooting advice, grounded in mechanistic principles and practical laboratory experience.

I. Overview of the Synthetic Pathway

The most common and logical synthetic route to this compound involves a three-stage process starting from 3-(3-amino-4-methoxyphenyl)propanoic acid. This pathway includes:

  • N-Acetylation: Protection of the reactive primary amine to prevent interference in the subsequent cyclization step.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the N-acetylated intermediate to form the indanone ring structure.

  • Deprotection: Removal of the acetyl group to yield the final target compound.

This guide is structured to address potential issues at each of these critical stages.

Synthetic_Pathway A 3-(3-Amino-4-methoxyphenyl)propanoic acid B N-Acetyl Intermediate A->B N-Acetylation (Acetic Anhydride) C N-Acetyl-7-amino-6-methoxy- 2,3-dihydro-1H-inden-1-one B->C Intramolecular Friedel-Crafts Acylation (e.g., PPA) D 7-Amino-6-methoxy- 2,3-dihydro-1H-inden-1-one C->D Deprotection (Acid/Base Hydrolysis)

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

Stage 1: N-Acetylation of 3-(3-Amino-4-methoxyphenyl)propanoic acid

Question 1: My acetylation reaction is incomplete, or I am observing the formation of a di-acetylated byproduct. How can I optimize this step?

Answer:

Incomplete acetylation or di-acetylation, while less common for anilines, can occur with improper control of reaction conditions. The primary amine is nucleophilic and reacts with acetic anhydride to form the desired acetamide.

  • Root Cause Analysis:

    • Incomplete Reaction: Insufficient equivalents of acetic anhydride, low reaction temperature, or short reaction time can lead to unreacted starting material.

    • Di-acetylation: While sterically hindered, it's theoretically possible under harsh conditions, though more likely you are observing incomplete reaction or side reactions of the carboxylic acid. A more probable side-product could involve the formation of a mixed anhydride at the carboxylic acid terminus, which could complicate work-up.

  • Troubleshooting Protocol:

    • Stoichiometry: Use a slight excess of acetic anhydride (1.1-1.2 equivalents) to ensure complete consumption of the starting amine.

    • Temperature Control: Perform the reaction at a low temperature (0-10 °C) initially, then allow it to warm to room temperature. This helps to control the exothermicity of the reaction.

    • Solvent and Base: A common procedure involves dissolving the starting material in a suitable solvent like acetic acid or using a mild base like sodium acetate to neutralize the acetic acid byproduct.

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material.

    • Work-up: A careful aqueous work-up is crucial. Quenching the reaction mixture with water will hydrolyze any unreacted acetic anhydride. Extraction with a suitable organic solvent followed by washing with a mild base (e.g., saturated sodium bicarbonate solution) will remove acetic acid.

ParameterRecommended ConditionRationale
Reagent Acetic AnhydrideReadily available and effective acetylating agent.
Equivalents 1.1 - 1.2Drives the reaction to completion.
Temperature 0 °C to Room Temp.Controls exothermicity and minimizes side reactions.
Solvent Acetic Acid or THFGood solubility for the starting material.
Additive Sodium AcetateCan act as a buffer.
Stage 2: Intramolecular Friedel-Crafts Acylation

Question 2: The yield of my cyclization reaction is low, and I am isolating an unexpected isomer. What is happening and how can I improve the regioselectivity?

Answer:

This is the most critical step, and its success hinges on directing the electrophilic acylation to the correct position on the aromatic ring. The two possible products are the desired 7-amino-6-methoxy isomer and the undesired 5-amino-6-methoxy isomer.

Regioselectivity cluster_0 N-Acetyl Intermediate cluster_1 Possible Products A N-acetyl-3-(3-amino-4-methoxyphenyl)propanoic acid B Desired Product: 7-Acetamido-6-methoxy-indan-1-one A->B Ortho to Acetamido (Favored) C Isomeric Byproduct: 5-Acetamido-6-methoxy-indan-1-one A->C Ortho to Methoxy (Disfavored)

Caption: Regioselectivity in the Friedel-Crafts cyclization step.

  • Mechanistic Insight & Causality:

    • The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para- directing group.

    • The methoxy group (-OCH₃) is a strongly activating, ortho-, para- directing group.

    • The position para to both groups is occupied by the propanoic acid side chain.

    • Cyclization must occur ortho to one of these groups. The position ortho to the acetamido group is sterically less hindered and electronically favored for acylation, leading to the desired 7-acetamido product. Cyclization ortho to the methoxy group would lead to the 5-acetamido isomer, but this is generally disfavored due to steric hindrance from the adjacent acetamido group.

  • Troubleshooting Low Yield and Isomer Formation:

    • Choice of Catalyst: Polyphosphoric acid (PPA) is a common and effective catalyst for this type of intramolecular acylation. It acts as both a solvent and a catalyst. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative.

    • Temperature and Reaction Time: These parameters are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or the formation of polymeric side products. A typical temperature range is 80-120 °C. The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time.

    • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is dry and use anhydrous reagents.

    • Purification: Careful purification by column chromatography is often necessary to separate the desired product from any isomeric byproduct and unreacted starting material.

ParameterRecommended ConditionRationale
Catalyst Polyphosphoric Acid (PPA)Effective dehydrating agent and acid catalyst.
Temperature 80 - 120 °CProvides sufficient energy for cyclization while minimizing degradation.
Atmosphere Inert (N₂ or Ar)Prevents moisture contamination.
Monitoring TLC or LC-MSTo determine reaction completion and assess byproduct formation.
Stage 3: Deprotection of the N-Acetyl Group

Question 3: My deprotection reaction is either incomplete or leads to decomposition of the product. What are the best conditions for removing the acetyl group?

Answer:

The final step is the hydrolysis of the acetamide to reveal the free amine. This can be achieved under either acidic or basic conditions. The choice of method depends on the stability of the indanone ring to the reaction conditions.[1][2]

  • Root Cause Analysis:

    • Incomplete Deprotection: Insufficiently harsh conditions (e.g., dilute acid/base, low temperature, short reaction time) will result in the recovery of the N-acetylated intermediate.

    • Product Degradation: The indanone core can be sensitive to harsh acidic or basic conditions, potentially leading to side reactions or decomposition.

  • Troubleshooting and Recommended Protocols:

    Protocol 1: Acidic Hydrolysis

    • Reagents: A mixture of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water or an alcohol (e.g., ethanol) is typically used.

    • Conditions: The reaction mixture is heated to reflux for several hours.

    • Monitoring: Progress should be monitored by TLC or LC-MS until the N-acetylated starting material is consumed.

    • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine product. The product is then collected by filtration or extraction.

    • Potential Side Reaction: Under acidic conditions, the amine product will be protonated to form an ammonium salt.[3]

    Protocol 2: Basic Hydrolysis

    • Reagents: An aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used.

    • Conditions: The mixture is heated to reflux.

    • Monitoring: Track the reaction by TLC or LC-MS.

    • Work-up: After completion, the reaction is cooled and the product can be isolated by extraction with an organic solvent.

    • Potential Side Reaction: The carboxylic acid byproduct (acetic acid) will be deprotonated to its carboxylate salt under basic conditions.[3]

ConditionAcidic HydrolysisBasic Hydrolysis
Reagents HCl or H₂SO₄ in H₂O/EtOHNaOH or KOH in H₂O
Temperature RefluxReflux
Pros Often cleaner reactions.Avoids handling concentrated acids.
Cons Potential for product degradation.Can sometimes be slower.

III. Purification and Characterization

Question 4: I am having difficulty purifying the final product. What are the key impurities and how can I remove them?

Answer:

Purification is critical to obtaining high-purity this compound. The main potential impurities are:

  • Isomeric Byproduct: 5-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one.

  • N-Acetyl Intermediate: If deprotection is incomplete.

  • Starting Material: If the cyclization or deprotection is incomplete.

  • Purification Strategy:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for removing minor impurities.

    • Column Chromatography: Silica gel column chromatography is the most reliable method for separating the desired product from its isomer and other byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine on the silica gel.

    • Characterization: The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC), and its identity verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The distinction between the 7-amino and 5-amino isomers can be made by careful analysis of the aromatic proton signals in the ¹H NMR spectrum.

IV. References

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved January 24, 2026, from [Link]

  • Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved January 24, 2026, from [Link]

  • Kotha, S., & Misra, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2015, July 8). How can I prepare 3-amino-4-methoxy acetanilide? Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method. Retrieved January 24, 2026, from

  • YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.7: Amide Chemistry. Retrieved January 24, 2026, from [Link]

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Validation & Comparative

A Head-to-Head Comparison of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one with Known Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the serine/threonine kinase Pim-1 has emerged as a compelling target.[1][2] Overexpressed in a variety of hematological and solid tumors, Pim-1 plays a crucial role in cell survival, proliferation, and resistance to apoptosis, making it an attractive node for therapeutic intervention.[2][3] This guide provides a comprehensive, head-to-head comparison of a novel putative Pim-1 inhibitor, 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one, with two well-characterized inhibitors: the potent pan-Pim inhibitor AZD1208 and the Pim-1 selective inhibitor SGI-1776.

Our analysis is grounded in established experimental protocols, providing researchers with the necessary framework to conduct their own comparative studies. We will delve into the mechanistic underpinnings of these inhibitors, present comparative inhibitory data, and offer detailed methodologies for both biochemical and cell-based assays.

The Central Role of Pim-1 Kinase in Cancer

Pim-1 is a constitutively active kinase that does not require phosphorylation for its activity. Its expression is regulated by the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors in the tumor microenvironment. Once expressed, Pim-1 phosphorylates a myriad of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle regulator p21, and the mTORC1 activator 4E-BP1. By phosphorylating and inactivating BAD, Pim-1 promotes cell survival.[4] Its influence on p21 and other cell cycle components facilitates cell cycle progression. This multifaceted role in promoting tumorigenesis has spurred the development of numerous small molecule inhibitors.[2]

Mechanism of Action: A Comparative Overview

A key differentiator among kinase inhibitors is their mode of binding to the target protein. While all three compounds discussed herein are ATP-competitive inhibitors, their specific interactions within the Pim-1 active site, dictated by their unique chemical scaffolds, are hypothesized to influence their potency and selectivity.

This compound (Hypothesized)

The indanone scaffold of this compound is a privileged structure in medicinal chemistry.[5] We hypothesize that the amino group at the 7-position and the methoxy group at the 6-position of this compound form critical hydrogen bonds with the hinge region of the Pim-1 kinase domain. The planar indanone ring system likely occupies the adenine-binding pocket, while the dihydroindenone moiety could extend into the ribose-binding pocket, contributing to its binding affinity. The presence of a basic nitrogen atom is a common feature in many Pim-1 kinase inhibitors, as it can form electrostatic interactions with acidic residues in the active site.[1]

AZD1208

AZD1208 is a potent, orally bioavailable pan-Pim kinase inhibitor.[6] Its chemical structure allows it to fit snugly into the ATP-binding pocket of all three Pim isoforms. The core of AZD1208 forms hydrogen bonds with the hinge region, a characteristic interaction for many kinase inhibitors. The overall conformation of the molecule allows for extensive van der Waals interactions with hydrophobic residues within the active site, contributing to its high potency.

SGI-1776

SGI-1776 is a novel ATP-competitive inhibitor that exhibits selectivity for Pim-1 over Pim-2 and Pim-3.[6] This selectivity is attributed to its unique chemical structure, which is thought to exploit subtle differences in the active sites of the Pim kinase family members. SGI-1776 also potently inhibits the Flt-3 and haspin kinases.[6]

Comparative Inhibitory Potency

To provide a clear comparison of these three inhibitors, we present the following hypothetical, yet realistic, data from standard biochemical and cell-based assays.

InhibitorTarget(s)Biochemical IC50 (nM)Cellular IC50 (nM) in MV-4-11 cells
This compound Pim-1 (putative)25250
AZD1208 Pim-1, Pim-2, Pim-30.4 (Pim-1), 5 (Pim-2), 1.9 (Pim-3)[6]50
SGI-1776 Pim-1, Flt-3, Haspin7 (Pim-1)[6]500

IC50 values for AZD1208 and SGI-1776 are based on published data. The values for this compound are hypothetical for the purpose of this comparative guide.

This data suggests that while AZD1208 is a highly potent pan-Pim inhibitor in both biochemical and cellular contexts, our hypothetical compound, this compound, demonstrates promising Pim-1 inhibitory activity. SGI-1776, while selective for Pim-1, shows a lower cellular potency in this hypothetical scenario.

Experimental Protocols

To ensure the reproducibility and validity of these findings, we provide detailed, step-by-step protocols for the key experiments.

Biochemical Pim-1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[7]

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Reaction Incubation ADP-Glo Reagent ADP-Glo Reagent Reaction Incubation->ADP-Glo Reagent Kinase Detection Reagent Kinase Detection Reagent ADP-Glo Reagent->Kinase Detection Reagent Luminescence Reading Luminescence Reading Kinase Detection Reagent->Luminescence Reading G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Signal Detection Signal Detection Antibody Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Workflow for the Cellular Pim-1 Inhibition Western Blot Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture MV-4-11 cells in appropriate media until they reach the desired confluence.

  • Compound Treatment: Seed the cells in 6-well plates and treat with increasing concentrations of the inhibitors for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. [4]4. Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a Pim-1 substrate, such as phospho-BAD (Ser112). Also, probe for total BAD and a loading control like GAPDH.

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for phospho-BAD and total BAD. Normalize the phospho-BAD signal to the total BAD signal and the loading control. Calculate the percent inhibition of BAD phosphorylation for each inhibitor concentration and determine the cellular IC50 value.

Concluding Remarks

This guide provides a framework for the comparative analysis of this compound against established Pim-1 inhibitors. The provided protocols are robust and widely used in the field of kinase drug discovery. While the inhibitory potential of this compound presented here is hypothetical, the indanone scaffold holds promise for the development of novel kinase inhibitors. Further investigation into its kinase selectivity profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • An, N., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules, 28(15), 5765. [Link]

  • Pecchi, S., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Research, 18(2), 175-184. [Link]

  • Bharti, S. K., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 144-165. [Link]

  • Aday, B., et al. (2023). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. Chemistry & Biodiversity, 20(1), e202200871. [Link]

  • Biggadike, K., et al. (2016). Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. Journal of Medicinal Chemistry, 59(5), 1711-1726. [Link]

  • Bullock, A. N., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]

  • Nawrot-Modranka, J., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(3), 1337-1366. [Link]

  • Kim, J. H., et al. (2004). Inhibitory effects of 7-hydroxy-3-methoxy-cadalene on 4-(methylinitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced lung tumorigenesis in A/J mice. Cancer Letters, 213(2), 139-145. [Link]

  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • PubChem. 6-amino-2,3-dihydro-1H-inden-1-one. [Link]

  • Griseofulvin. In Wikipedia. [Link]

  • Nguyen, H. T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 90, 129341. [Link]

  • Asadipour, A., et al. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Advances, 7(68), 42964-42971. [Link]

  • BuyersGuideChem. 6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one. [Link]

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A Guide to Ensuring Reproducible Biological Data for Novel Indenone Derivatives: A Case Study with 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of preclinical biological data is the bedrock upon which successful therapeutic programs are built. The "reproducibility crisis" in scientific literature is a well-documented challenge, with a 2016 Nature survey revealing that over half of researchers were unable to reproduce their own experiments.[1] This guide provides a comprehensive framework for generating robust and reproducible biological data for novel compounds, using the hypothetical molecule, 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one, as a case study. While specific biological data for this exact molecule is not yet publicly available, its 1-indanone core is a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical aspects of experimental design, assay validation, and data interpretation necessary to ensure that the biological characterization of novel chemical entities is both reliable and reproducible.

The 1-Indanone Scaffold: A Privileged Structure in Drug Discovery

The 1-indanone skeleton is a key structural motif found in numerous biologically active compounds.[3] Its rigid framework allows for precise positioning of substituents to interact with biological targets. Derivatives of 1-indanone have been reported to possess a diverse array of pharmacological properties, making them attractive starting points for drug discovery campaigns.[2][3] Given this precedent, a newly synthesized derivative such as this compound warrants a thorough and rigorous biological evaluation.

Foundational Principles of Reproducible Biological Research

Before embarking on specific experimental protocols, it is crucial to establish a set of guiding principles that will ensure the integrity and reproducibility of the generated data. These principles, adapted from established guidelines, form the self-validating system of our experimental approach.[5][6]

  • Thorough Reagent and Compound Characterization: The identity, purity, and stability of the test compound must be unequivocally established. Similarly, all biological reagents, including cell lines and antibodies, must be authenticated and validated.[7]

  • Detailed and Transparent Protocols: All experimental procedures should be documented with sufficient detail to allow for replication by other researchers.[1][7]

  • Appropriate Use of Controls: Both positive and negative controls are essential for interpreting experimental results and ensuring the validity of an assay.

  • Robust Statistical Analysis: The choice of statistical methods should be appropriate for the experimental design and data type.

  • Data Transparency and Sharing: Making raw data and analysis methods available to the broader scientific community is a cornerstone of reproducible research.[5][8]

A Proposed Workflow for the Biological Evaluation of this compound

The following workflow outlines a logical progression of experiments to characterize the potential biological activities of our novel indenone derivative.

G cluster_0 Initial Screening cluster_1 Anti-Inflammatory Pathway Investigation cluster_2 Anticancer Pathway Investigation A Compound Characterization (Purity, Stability) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Broad-Spectrum Kinase Panel B->C D COX-1/COX-2 Inhibition Assay C->D Hypothesis Generation G Cell Proliferation Assays (Multiple Cancer Cell Lines) C->G Hypothesis Generation E LPS-stimulated Cytokine Release (e.g., TNF-α, IL-6) D->E F NF-κB Reporter Assay E->F H Apoptosis Assays (e.g., Caspase-3/7 Activity) G->H I Cell Cycle Analysis H->I

Caption: Proposed experimental workflow for the biological evaluation of a novel indenone derivative.

Detailed Experimental Protocols for Reproducible Data Generation

The following are detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating by incorporating necessary controls and quality checks.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay is a crucial first step to determine the cytotoxic potential of the compound and to establish a non-toxic concentration range for subsequent cell-based assays.

Materials:

  • Human cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.

    • Negative Control: Cells treated with vehicle (DMSO) only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro COX-2 Inhibition Assay

Given the known anti-inflammatory properties of some indenone derivatives, assessing the inhibition of cyclooxygenase (COX) enzymes is a logical step.[9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • This compound

  • Assay buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Add the test compound at various concentrations to the wells containing the enzymes and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Negative Control: Enzyme with vehicle (DMSO) only.

    • Positive Control: A known COX-2 inhibitor (e.g., celecoxib).

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Detection: After a defined incubation period, stop the reaction and measure the product formation using the appropriate detection reagent and a plate reader.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC50 values for both enzymes to assess potency and selectivity.

Data Presentation and Comparison

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC50 (µM) [95% CI]
A54924> 100
4885.2 [78.1 - 92.9]
7265.7 [60.3 - 71.6]
MCF-724> 100
4892.1 [84.5 - 100.3]
7278.4 [71.9 - 85.5]

Table 2: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 45.32.121.6
Celecoxib (Reference)> 1000.04> 2500
Indomethacin (Reference)0.0150.250.06

Visualizing Signaling Pathways

Understanding the potential mechanism of action is crucial. Diagrams can help visualize the complex signaling pathways that may be modulated by the test compound.

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ...signaling cascade... IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates COX2_protein COX-2 Protein COX2_gene COX-2 Gene NFkB_nuc->COX2_gene activates transcription COX2_gene->COX2_protein translation Indenone 7-Amino-6-methoxy- 2,3-dihydro-1H-inden-1-one Indenone->IKK Potential Inhibition? Indenone->COX2_protein Inhibits

Caption: Potential mechanism of anti-inflammatory action of an indenone derivative.

Conclusion

The generation of reproducible biological data is a cornerstone of credible scientific research and is paramount for the successful translation of novel compounds from the laboratory to the clinic. This guide has provided a comprehensive framework for the robust biological evaluation of a novel indenone derivative, this compound. By adhering to the principles of rigorous experimental design, thorough validation, and transparent reporting, researchers can ensure the integrity and reproducibility of their findings. This, in turn, will foster greater confidence in the scientific literature and accelerate the development of new and effective therapeutics.

References

  • ResearchGate. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Retrieved from [Link]

  • National Institutes of Health. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ten simple rules for using public biological data for your research. Retrieved from [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. Retrieved from [Link]

  • PubMed. (n.d.). A New Mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one Dihydrochloride (TAS-103) Action Discovered by Target Screening With Drug-Immobilized Affinity Beads. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • researchmap. (2025). Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation includi. Retrieved from [Link]

  • Magna Labs. (2022). 8 Ways to Improve Data Reproducibility in Computational Biology. Retrieved from [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

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  • Biofísica. (2017). Guidelines for the Reproducibility of Biophysics Research. Retrieved from [Link]

  • LICORbio. (2018). Tracing the Footsteps of the Data Reproducibility Crisis. Retrieved from [Link]

  • ResearchGate. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our commitment extends beyond discovery and innovation to the core principles of safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one, a compound that, while valuable in research, requires careful management due to its potential hazards.

This guide is structured to provide clear, actionable steps, grounded in established safety protocols and regulatory guidelines, to ensure the responsible disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance.

Assumed Hazards:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If handling the solid compound where dust may be generated, or if working with solutions outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

Step-by-Step Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid[5].

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

  • Waste Types:

    • Solid Waste: Collect unreacted solid this compound in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and placed in a separate, labeled solid waste container for hazardous materials.

Disposal Workflow

The following workflow provides a logical sequence for the safe disposal of this compound.

Sources

A Proactive Defense: A Guide to Personal Protective Equipment for Handling 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The fundamental principle of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. PPE, while crucial, is the final line of defense. Therefore, its selection and use must be informed by a thorough risk assessment of the specific procedures being undertaken.

Hazard Recognition: A Tale of Two Functional Groups

The chemical structure of 7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one presents a dual-hazard profile that dictates our PPE strategy:

  • Aromatic Amine: This functional group is associated with a range of potential health effects, including skin irritation, sensitization, and, in some cases, long-term toxicity. Dermal absorption can be a significant route of exposure.

  • Ketone: The ketone group suggests that the compound may be an irritant to the eyes, skin, and respiratory system.[1] Structurally similar compounds, such as 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, are known to cause skin, eye, and respiratory irritation.[1]

Given these potential hazards, a comprehensive PPE strategy must protect against dermal, ocular, and respiratory exposure.

The Core Ensemble: Your PPE for Standard Operations

For routine laboratory-scale operations, such as weighing, dissolution, and transfers in a well-ventilated area or a chemical fume hood, the following PPE is mandatory:

Eye and Face Protection: A Non-Negotiable Barrier
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87.1 standard are required to provide a seal around the eyes, protecting against splashes and airborne powder.[2][3]

  • Face Shield: When there is a heightened risk of splashes, such as when handling larger volumes or during exothermic reactions, a face shield should be worn in conjunction with chemical splash goggles.[2]

Hand Protection: Selecting the Right Glove

The selection of appropriate gloves is critical due to the risk of dermal absorption. Since specific breakthrough data for this compound is unavailable, a conservative approach is to select gloves resistant to both ketones and amines.

  • Butyl Rubber Gloves: These gloves offer excellent protection against ketones and esters.

  • Polyvinyl Alcohol (PVA) Gloves: PVA is highly resistant to a wide range of organic solvents, including aromatic compounds and ketones.[4] However, it is important to note that PVA gloves should not be used in aqueous solutions.[4]

  • Double Gloving: Wearing two pairs of gloves (e.g., nitrile as an inner layer and a more resistant glove like butyl rubber as the outer layer) provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

Always inspect gloves for any signs of degradation or perforation before use. It is also good practice to change gloves frequently, especially after handling the compound.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations involving large quantities or a significant risk of widespread contamination, disposable chemical-resistant coveralls may be necessary.[5]

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection is determined by the specific handling procedures and the potential for generating airborne particles or vapors. According to OSHA, engineering and administrative controls should be the primary methods for controlling respiratory hazards.[2]

  • Handling as a Powder: If the compound is a fine powder and there is a risk of inhalation, a NIOSH-approved N95 respirator may be appropriate. All respirator use must be part of a comprehensive respiratory protection program that includes medical clearance and annual fit testing, as required by OSHA's Respiratory Protection Standard (29 CFR 1910.134).

  • Potential for Vapors or Aerosols: If the compound is heated or aerosolized, an air-purifying respirator with organic vapor cartridges may be necessary.

The following table summarizes the recommended PPE for handling this compound:

Exposure Route PPE Recommendation Standard/Specification Notes
Eyes Chemical Splash GogglesANSI Z87.1Required for all handling procedures.
Face Face ShieldANSI Z87.1Recommended when there is a significant splash hazard.[2]
Hands Butyl Rubber or PVA GlovesEN 374Check manufacturer's compatibility data. Double gloving is recommended.[4][6]
Body Flame-Resistant Lab CoatMust be fully buttoned.
Chemical-Resistant Apron/CoverallsFor procedures with high splash potential.[5]
Respiratory N95 or Air-Purifying Respirator with Organic Vapor CartridgesNIOSH ApprovedBased on risk assessment. Requires a formal respiratory protection program.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.

Step-by-Step Donning and Doffing of PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of gloves (e.g., nitrile).

  • Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles and a face shield if needed.

  • Outer Gloves: Don the outer, more chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to minimize contamination):

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the outside with your bare hands.

  • Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it inside-out.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Segregation: Place all contaminated PPE (gloves, disposable aprons/coveralls, etc.) in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Management: Ensure the waste container is kept closed when not in use and is stored in a well-ventilated, secondary containment area.

  • Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of contaminated materials in the regular trash.[7]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Checks & Disposal start Start: Handling the Compound risk_assessment Assess Procedure: - Scale - Physical Form (Solid/Liquid) - Potential for Aerosol/Vapor Generation start->risk_assessment base_ppe Standard PPE: - Chemical Splash Goggles - Double Gloves (e.g., Nitrile + Butyl) - Lab Coat risk_assessment->base_ppe Low Risk (e.g., small scale, in fume hood) face_shield Add Face Shield risk_assessment->face_shield High Splash Potential respirator Add Respirator (N95 or w/ Organic Vapor Cartridges) risk_assessment->respirator Aerosol/Dust/Vapor Generation don_doff Follow Proper Donning/ Doffing Procedures base_ppe->don_doff face_shield->base_ppe respirator->base_ppe disposal Dispose of Contaminated PPE as Hazardous Waste don_doff->disposal

Caption: A workflow for selecting appropriate PPE based on procedural risk assessment.

By adhering to these guidelines, you can create a robust safety net that protects you and your colleagues, ensuring that your valuable research can proceed with confidence and integrity.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Safety Gloves. (n.d.). Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Personal Protective Equipment - PPE - Chemical Resistant Gloves. Retrieved from [Link]

  • Acros Organics. (n.d.). 1-Indanone Safety Data Sheet. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231178, 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Polyco Healthline. (n.d.). Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Enviro Safetech. (2019). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • PalmFlex. (n.d.). Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • The Center for Construction Research and Training (CPWR). (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • True PPE. (2022). 7 Chemical Resistant Gloves You Can Wear All Day Long. Retrieved from [Link]

  • Prairieland FS. (2020). Anhydrous Ammonia PPE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2015). NIOSH Pocket Guide to Chemical Hazards - Toluene-2,4-diisocyanate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.